azepan-1-yl[1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone
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Overview
Description
1-AZEPANYL[1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines.
Preparation Methods
The synthesis of 1-AZEPANYL[1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by functionalization at various positions to introduce the azepanyl, ethyl, methyl, and phenyl groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-AZEPANYL[1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Scientific Research Applications
1-AZEPANYL[1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-AZEPANYL[1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1-AZEPANYL[1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE can be compared with other similar compounds, such as indole derivatives and benzimidazoles. These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C23H28N4O |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
azepan-1-yl-[1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]methanone |
InChI |
InChI=1S/C23H28N4O/c1-4-27-22-21(17(3)25-27)19(23(28)26-13-7-5-6-8-14-26)15-20(24-22)18-11-9-16(2)10-12-18/h9-12,15H,4-8,13-14H2,1-3H3 |
InChI Key |
BVPQYBCFKHNDQG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)N4CCCCCC4 |
Origin of Product |
United States |
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